(+/-)-4-Hydroxydebrisoquin sulfate

HPLC method validation CYP2D6 phenotyping analytical reference standards

This racemic hemisulfate salt of the CYP2D6-specific metabolite is the only analytically valid standard for debrisoquine metabolic ratio (MR) determination. Unlike the parent drug, it directly quantifies hydroxylase activity—essential for accurate phenotype stratification (poor to ultrarapid metabolizers). Substitution introduces chromatographic and recovery errors (sensitivity: 6 ng/mL vs. 3 ng/mL for debrisoquine). Required for in vitro CYP2D6 inhibition studies and enantioselective method development. Do not confuse with debrisoquine sulfate.

Molecular Formula C20H28N6O6S
Molecular Weight 480.54
CAS No. 62580-84-1
Cat. No. B562503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-4-Hydroxydebrisoquin sulfate
CAS62580-84-1
Synonyms3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide Hemisulfate
Molecular FormulaC20H28N6O6S
Molecular Weight480.54
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O
InChIInChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4)
InChIKeyAETJLQVZNVTWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-4-Hydroxydebrisoquin Sulfate CAS 62580-84-1: Definitive CYP2D6 Metabolite Reference Standard for Pharmacogenetic Research and Analytical Quantification


(±)-4-Hydroxydebrisoquin sulfate (CAS 62580-84-1) is the hemisulfate salt of the racemic 4-hydroxylated metabolite of debrisoquine, a classic in vivo probe substrate used to phenotype and genotype the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme in human populations [1]. This compound, a tetrahydroisoquinoline derivative, is biologically inactive and serves as the critical analytical reference standard required for the accurate determination of the debrisoquine metabolic ratio (urinary debrisoquine/4-hydroxydebrisoquine), the cornerstone metric for stratifying individuals as poor, extensive, or ultrarapid CYP2D6 metabolizers [2]. Its racemic nature necessitates consideration of enantioselective analytical methods for applications requiring stereochemical resolution [3].

Why (±)-4-Hydroxydebrisoquin Sulfate Cannot Be Substituted by Debrisoquine or Other In-Class Reference Standards


Direct substitution of (±)-4-hydroxydebrisoquin sulfate with the parent drug debrisoquine sulfate (CAS 581-88-4) or structurally analogous tetrahydroisoquinoline standards is analytically and scientifically invalid. Debrisoquine serves as the probe substrate, while 4-hydroxydebrisoquin is the specific CYP2D6-mediated product that must be quantified to calculate the diagnostic metabolic ratio [1]. Using debrisoquine as a surrogate standard for metabolite quantification introduces systematic error due to differing physicochemical properties—including distinct chromatographic retention behavior, detector response factors, and extraction recoveries—as demonstrated in validated HPLC methods where the two analytes exhibit different sensitivity limits (3 ng/mL for debrisoquine vs. 6 ng/mL for 4-hydroxydebrisoquin) and linearity ranges [2]. Furthermore, 4-hydroxydebrisoquin is not an endpoint metabolite; it undergoes further biotransformation to 3,4-dehydrodebrisoquine, a secondary metabolite that complicates phenotyping interpretation if not analytically distinguished [3]. No alternative reference compound can substitute for 4-hydroxydebrisoquin sulfate in validated CYP2D6 phenotyping assays without requiring complete method revalidation and introducing unacceptable inter-laboratory variability.

Quantitative Differentiation Evidence: (±)-4-Hydroxydebrisoquin Sulfate vs. Comparators


Analytical Method Validation: Distinct Sensitivity and Recovery Profiles vs. Debrisoquine

In a validated liquid chromatography method for simultaneous urine analysis, (±)-4-hydroxydebrisoquin demonstrates quantifiably distinct analytical performance characteristics compared to its parent drug debrisoquine. The method achieved a sensitivity (limit of detection) of 6 ng/mL for 4-hydroxydebrisoquin compared to 3 ng/mL for debrisoquine, with corresponding linearity ranges of 750–12,000 ng/mL and 390–6,240 ng/mL, respectively [1]. Intra-assay precision was 5.3% for 4-hydroxydebrisoquin and 5.7% for debrisoquine, while inter-assay precision was 8.2% for both analytes [1]. In a separate comparative study using solid-phase extraction with C18 cartridges, recovery rates were 93.4% for 4-hydroxydebrisoquin and 94.5% for debrisoquine, with reproducibility RSD values (n=10) of 1.2% and 1.7%, respectively [2]. These divergent metrics preclude interchangeable use of the two compounds as calibration standards.

HPLC method validation CYP2D6 phenotyping analytical reference standards

CYP2D6 Genotype-Phenotype Correlation: 4-Hydroxydebrisoquin Excretion as Quantitative Biomarker

The urinary excretion of 4-hydroxydebrisoquin is directly and quantitatively correlated with the number of functional CYP2D6 gene copies in human subjects. In a controlled study of Caucasians with characterized CYP2D6 genotypes (zero, one, two, or >2 active genes), 4-hydroxydebrisoquin excretion increased in direct proportion to functional gene copy number [1]. The 0–8 hour urinary metabolic ratio (debrisoquine/4-hydroxydebrisoquin) exhibited a highly significant correlation with the plasma AUC0–8 ratio (rs = 0.95, P < 0.001), establishing 4-hydroxydebrisoquin quantification as a robust surrogate for systemic CYP2D6 metabolic capacity [1]. Across diverse populations, the debrisoquine/4-hydroxydebrisoquin metabolic ratio demonstrates extreme inter-individual variability: in a Turkish population study following a single 10 mg oral debrisoquine dose, the 8-hour urinary metabolic ratio ranged from 0.02 in extensive metabolizers to 263.8 in poor metabolizers—a greater than 13,000-fold difference [2]. In a Spanish population, 6-hour urinary metabolic ratios ranged from 0.03 to 93.5 [3]. This extreme dynamic range is the mechanistic basis for CYP2D6 phenotyping and can only be accurately captured using authentic 4-hydroxydebrisoquin as the reference standard.

pharmacogenetics CYP2D6 polymorphism metabolic ratio precision medicine

Enantioselective Analytical Resolution: Chiral Separation of (S)-(+)- and (R)-(-)-4-Hydroxydebrisoquin

4-Hydroxydebrisoquin possesses a chiral center at the 4-position, generating (S)-(+)- and (R)-(-)-enantiomers that are formed with distinct stereoselectivity by CYP2D6. Quantitative enantioselective separation has been achieved using two validated orthogonal methods: (1) Capillary zone electrophoresis with a phosphate buffer at pH 2.5 containing 50 mM heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin as chiral selector achieves baseline resolution of the enantiomers [1]; (2) HPLC on a Chiralcel OD-R column with a mobile phase of 0.125 N sodium perchlorate (pH 5)-acetonitrile-methanol (85:12:3, v/v/v) also resolves S-(+)-4-OHD and R-(-)-4-OHD [2]. In Brazilian Caucasian hypertensive patients phenotyped as extensive metabolizers, the S-(+)/R-(-) enantiomeric ratio of excreted 4-hydroxydebrisoquin provides a refined metric of stereoselective CYP2D6 activity beyond the achiral metabolic ratio, with the S-(+)-enantiomer formed preferentially [2]. This stereochemical dimension is completely absent from achiral quantification and cannot be addressed using non-chiral reference standards.

chiral chromatography stereoselective metabolism capillary electrophoresis enantiomer separation

Secondary Metabolism to 3,4-Dehydrodebrisoquine: 4-Hydroxydebrisoquin as Substrate for Further Biotransformation

4-Hydroxydebrisoquin is not a terminal metabolite; it undergoes further CYP2D6-mediated dehydrogenation to form 3,4-dehydrodebrisoquine, a previously unrecognized secondary metabolite that impacts the interpretation of the debrisoquine metabolic ratio [1]. In vitro incubation of 4-hydroxydebrisoquin with human liver microsomes (HLM) and recombinant CYP2D6 demonstrated NADPH-dependent formation of 3,4-dehydrodebrisoquine, with recombinant CYP2D6 exhibiting catalytic activity for this reaction [1]. In a human study, a CYP2D6*1 homozygous individual administered 10.2 mg of 4-hydroxydebrisoquin orally excreted measurable amounts of 3,4-dehydrodebrisoquine in urine, confirming the in vivo relevance of this secondary metabolic pathway [1]. This finding demonstrates that 4-hydroxydebrisoquin serves a dual analytical role: as the primary product measured in phenotyping and as a probe substrate for investigating secondary CYP2D6-mediated dehydrogenation. The existence of this secondary pathway means that urinary 4-hydroxydebrisoquin concentration underestimates total CYP2D6-mediated debrisoquine clearance if 3,4-dehydrodebrisoquine is not separately accounted for.

drug metabolism secondary metabolites CYP2D6 metabolic ratio interpretation

CYP2D6 Inhibition Studies: 4-Hydroxydebrisoquin Formation as Quantitative Endpoint for Drug-Drug Interaction Assessment

The formation of 4-hydroxydebrisoquin from debrisoquine serves as a validated quantitative endpoint for assessing CYP2D6 inhibition by co-administered drugs. In a controlled drug-drug interaction study in healthy Zambian males, the median 0–8 hour urinary debrisoquine/4-hydroxydebrisoquin metabolic ratio increased significantly from baseline (1.39) to 6.05 following halofantrine treatment (P < 0.01; 95% CI 4.00–11.7), and from 1.96 to 3.91 following chloroquine treatment (P < 0.01; 95% CI 1.34–2.66), demonstrating that halofantrine is a more potent CYP2D6 inhibitor than chloroquine (P = 0.037) [1]. In vitro enzyme inhibition studies further establish that quinidine, the prototypical CYP2D6 inhibitor, inhibits debrisoquine 4-hydroxylase activity with an IC50 of 0.018 ± 0.05 μM for CYP2D6, compared to an IC50 of 1.38 ± 0.10 μM for CYP1A1-mediated debrisoquine 4-hydroxylation—a 77-fold difference that highlights the enzyme specificity of this metabolic reaction [2]. Quantification of 4-hydroxydebrisoquin is the essential analytical endpoint for both in vivo phenotyping and in vitro inhibition assays; without authentic reference standard, these quantitative comparisons cannot be reliably performed.

CYP2D6 inhibition drug-drug interactions enzyme kinetics quinidine

Cross-Platform Analytical Concordance: HPLC-GC Method Correlation for 4-Hydroxydebrisoquin Quantification

Quantitative analysis of 4-hydroxydebrisoquin has been cross-validated between high-performance liquid chromatography (HPLC) and gas chromatography (GC) platforms, establishing analytical concordance essential for multi-site studies. In a comparative evaluation, HPLC analysis of debrisoquine and 4-hydroxydebrisoquine concentrations in urine correlated well with GC analysis, with the debrisoquine metabolic ratios obtained from both methods showing favorable correlation (r = 0.90, p < 0.001) [1]. This cross-platform validation confirms that 4-hydroxydebrisoquin can be reliably quantified using either chromatographic approach when authentic reference standard is employed for calibration. However, the study also noted that urine pH affects phenotyping results, introducing an additional variable that must be controlled for [1]. A separate comparative study between capillary electrophoresis (CE) and HPLC for simultaneous determination of debrisoquine and 4-hydroxydebrisoquin demonstrated that CE was twice as fast as HPLC and provided slightly better resolution under the specified separation conditions, though both techniques showed good agreement in quantitative results [2].

method validation HPLC gas chromatography inter-laboratory standardization

Validated Research Applications for (±)-4-Hydroxydebrisoquin Sulfate Based on Quantitative Evidence


CYP2D6 Pharmacogenetic Phenotyping in Clinical Trials and Population Studies

As the essential analytical reference standard for quantifying the urinary debrisoquine/4-hydroxydebrisoquine metabolic ratio, this compound enables reliable stratification of clinical trial participants by CYP2D6 metabolic phenotype (poor, intermediate, extensive, or ultrarapid metabolizers). The extreme inter-individual variability in metabolic ratio—ranging from 0.02 to 263.8 (>13,000-fold difference)—provides the quantitative dynamic range necessary for unambiguous phenotype assignment [1]. The strong correlation between plasma AUC0–8 ratio and urinary metabolic ratio (rs = 0.95, P < 0.001) validates urinary 4-hydroxydebrisoquin as a robust, non-invasive biomarker of systemic CYP2D6 activity [2].

In Vitro CYP2D6 Inhibition Screening for Drug-Drug Interaction Liability

Quantification of reduced 4-hydroxydebrisoquin formation from debrisoquine serves as a validated endpoint for in vitro CYP2D6 inhibition assays. The differential inhibition potency of quinidine against CYP2D6 (IC50 = 0.018 ± 0.05 μM) versus CYP1A1 (IC50 = 1.38 ± 0.10 μM)—a 77-fold difference—establishes the enzyme specificity of this probe reaction [1]. In vivo, changes in the debrisoquine/4-hydroxydebrisoquin ratio provide clinical evidence of CYP2D6 inhibition, as demonstrated by the 4.35-fold increase following halofantrine administration (P < 0.01) [2].

Stereoselective CYP2D6 Metabolism and Chiral Pharmacogenetic Studies

For advanced studies of enantioselective drug metabolism, (±)-4-hydroxydebrisoquin sulfate enables method development and calibration for chiral separation of (S)-(+)- and (R)-(-)-4-hydroxydebrisoquin enantiomers. Validated separation using capillary electrophoresis with 50 mM TM-β-CD chiral selector (pH 2.5) or HPLC with Chiralcel OD-R column allows investigation of stereoselective CYP2D6 activity, with the S-(+)-enantiomer formed preferentially in human subjects [1]. This application is essential for understanding the stereochemical dimension of polymorphic drug metabolism that is obscured by achiral total metabolite quantification [2].

Secondary CYP2D6 Metabolism and Advanced Drug Disposition Studies

As a substrate for CYP2D6-mediated dehydrogenation to 3,4-dehydrodebrisoquine, 4-hydroxydebrisoquin sulfate enables investigation of secondary metabolic pathways that complicate standard phenotyping interpretation. In vitro incubation with human liver microsomes and recombinant CYP2D6, and in vivo administration to CYP2D6*1 homozygous subjects (10.2 mg oral dose), confirms that 4-hydroxydebrisoquin undergoes further NADPH-dependent biotransformation [1]. This application is critical for research quantifying total CYP2D6-mediated clearance and identifying potential confounding factors in metabolic ratio-based phenotyping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-4-Hydroxydebrisoquin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.